Hsp90-IN-20

Description

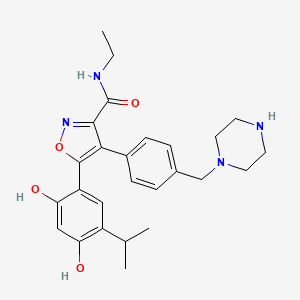

Structure

3D Structure

Properties

Molecular Formula |

C26H32N4O4 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C26H32N4O4/c1-4-28-26(33)24-23(18-7-5-17(6-8-18)15-30-11-9-27-10-12-30)25(34-29-24)20-13-19(16(2)3)21(31)14-22(20)32/h5-8,13-14,16,27,31-32H,4,9-12,15H2,1-3H3,(H,28,33) |

InChI Key |

ZGBGTZPSBOZNNE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCNCC3)C4=CC(=C(C=C4O)O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Hsp90 Inhibition: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Hsp90-IN-20". Therefore, this technical guide will provide an in-depth overview of the well-established mechanisms of action for Heat shock protein 90 (Hsp90) inhibitors, which would be applicable to any novel inhibitor targeting this chaperone.

Introduction to Hsp90 and Its Role in Cellular Homeostasis

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It is essential for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are key signaling molecules involved in cell growth, proliferation, and survival.[3][4] In normal cells, Hsp90 constitutes 1-2% of total cellular protein, a level that can increase under conditions of cellular stress.[5]

The function of Hsp90 is intrinsically linked to its ATPase activity, which drives a dynamic chaperone cycle. This cycle involves a series of conformational changes, facilitated by the binding and hydrolysis of ATP, which allows Hsp90 to interact with and correctly fold its client proteins.[6] Hsp90 exists as a dimer, and each monomer is composed of three primary domains: an N-terminal domain (NTD) that contains the ATP-binding pocket, a middle domain (MD) involved in client protein and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[7]

In cancer cells, there is a notable overexpression of Hsp90, and these cells exhibit a particular reliance on its chaperone activity to maintain the stability and function of numerous oncoproteins.[5][8] These oncoproteins, which are often mutated or overexpressed, are inherently unstable and depend on Hsp90 for their proper conformation and to avoid degradation.[3] This dependence makes Hsp90 a compelling therapeutic target in oncology. By inhibiting Hsp90, a multitude of oncogenic signaling pathways can be simultaneously disrupted, leading to cancer cell growth arrest and apoptosis.[3][9]

The General Mechanism of Action of Hsp90 Inhibitors

The primary mechanism of action for the vast majority of Hsp90 inhibitors involves the competitive binding to the ATP pocket in the N-terminal domain of Hsp90.[10][11] This binding event prevents the association of ATP, thereby stalling the chaperone cycle in an open conformation and inhibiting its ATPase activity.[8]

The inhibition of the Hsp90 chaperone cycle has several critical downstream consequences:

-

Client Protein Destabilization and Degradation: Without a functional Hsp90 chaperone, client proteins are unable to achieve or maintain their proper conformation. This leads to their ubiquitination and subsequent degradation by the proteasome.[12][13]

-

Disruption of Multiple Signaling Pathways: As many Hsp90 client proteins are key components of oncogenic signaling cascades, their degradation leads to the simultaneous inhibition of these pathways.[3][9]

-

Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can lead to the dissociation and activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins, including Hsp70 and Hsp27.[14][15] This can be a mechanism of drug resistance.

The following diagram illustrates the general mechanism of Hsp90 inhibition.

Caption: General mechanism of Hsp90 inhibition.

Key Hsp90 Client Proteins and Affected Signaling Pathways

The therapeutic efficacy of Hsp90 inhibitors stems from their ability to destabilize a broad spectrum of oncogenic client proteins. A comprehensive, up-to-date list of Hsp90 interactors can be found at 161] Below is a table summarizing some of the key client proteins and the signaling pathways affected by Hsp90 inhibition.

| Client Protein Category | Representative Client Proteins | Signaling Pathway | Cellular Consequence of Inhibition |

| Receptor Tyrosine Kinases | EGFR, HER2, MET, KIT | PI3K/Akt/mTOR, MAPK/ERK | Inhibition of cell proliferation, survival, and angiogenesis |

| Non-receptor Tyrosine Kinases | Src, ABL, JAK2 | STAT signaling | Reduced cell proliferation and survival |

| Serine/Threonine Kinases | Akt, Raf-1, CDK4/6 | PI3K/Akt/mTOR, MAPK/ERK, Cell Cycle | Induction of apoptosis, cell cycle arrest |

| Transcription Factors | HIF-1α, p53 (mutant), ER, AR | Hypoxia response, Hormone signaling | Reduced angiogenesis, induction of apoptosis |

| Other Proteins | Telomerase, Survivin | Telomere maintenance, Apoptosis | Promotion of cellular senescence and apoptosis |

The following diagram illustrates the central role of Hsp90 in regulating multiple oncogenic signaling pathways.

Caption: Hsp90 as a central hub in oncogenic signaling.

Experimental Protocols for Characterizing Hsp90 Inhibitors

A variety of biochemical, biophysical, and cell-based assays are employed to discover and characterize Hsp90 inhibitors.

Biochemical and Biophysical Assays

These assays are designed to directly measure the interaction of an inhibitor with Hsp90 and its effect on the chaperone's function.

| Assay | Principle | Typical Readout |

| Hsp90 ATPase Assay | Measures the rate of ATP hydrolysis by Hsp90. Inhibition of this activity is a primary screen for N-terminal binders.[17] | Colorimetric or fluorescent signal proportional to ADP or phosphate production. |

| Competitive Binding Assays | Utilizes a fluorescently labeled probe that binds to the Hsp90 ATP pocket. An inhibitor will displace the probe, leading to a change in the fluorescent signal.[5] | Decrease in fluorescence polarization or FRET signal. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of an inhibitor to Hsp90, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). | Thermodynamic parameters of binding. |

| Surface Plasmon Resonance (SPR) | Immobilized Hsp90 is exposed to the inhibitor in a flow system. Binding is detected as a change in the refractive index at the sensor surface, providing real-time kinetics of association and dissociation. | Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd). |

The following diagram outlines a general workflow for the initial biochemical characterization of a potential Hsp90 inhibitor.

Caption: Workflow for biochemical characterization of Hsp90 inhibitors.

Cell-Based Assays

These assays are crucial for evaluating the cellular effects of Hsp90 inhibition.

| Assay | Principle | Typical Readout |

| Cell Viability/Proliferation Assays | Measures the effect of the inhibitor on the growth and survival of cancer cell lines. Common methods include MTT, MTS, and CellTiter-Glo assays.[18][19] | Colorimetric or luminescent signal proportional to the number of viable cells. |

| Western Blotting for Client Protein Degradation | Cancer cells are treated with the inhibitor, and cell lysates are analyzed by western blotting to detect changes in the levels of known Hsp90 client proteins (e.g., Akt, HER2) and induction of Hsp70.[12][20] | Changes in protein band intensity. |

| Immunoprecipitation (IP) | Used to assess the disruption of Hsp90-client protein or Hsp90-co-chaperone interactions in the presence of an inhibitor. | Presence or absence of co-precipitated proteins on a western blot. |

| Cell Cycle Analysis | Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.[18] | Histograms showing the percentage of cells in each phase. |

| Apoptosis Assays | Detects the induction of programmed cell death. Common methods include Annexin V/PI staining and measurement of caspase activity. | Flow cytometry data or colorimetric/fluorometric signals. |

Conclusion

Hsp90 remains a highly validated and attractive target for cancer therapy due to its central role in maintaining the stability and function of a multitude of oncoproteins. Hsp90 inhibitors exert their effects by disrupting the chaperone's ATPase-dependent cycle, leading to the degradation of client proteins and the simultaneous inhibition of multiple oncogenic signaling pathways. The development of novel Hsp90 inhibitors, such as the hypothetical this compound, will continue to rely on a robust understanding of these core mechanisms and the application of a comprehensive suite of biochemical and cell-based assays for their characterization. This in-depth technical guide provides a foundational framework for researchers and drug development professionals engaged in the pursuit of new and effective Hsp90-targeted therapies.

References

- 1. Hsp90: From Cellular to Organismal Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting HSP90 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quality control and fate determination of Hsp90 client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role and Therapeutic Potential of Hsp90, Hsp70, and Smaller Heat Shock Proteins in Peripheral and Central Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. picard.ch [picard.ch]

- 17. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Hsp90-IN-20: A Technical Guide to Isoform-Specific Binding and Pathway Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the binding affinity of the inhibitor Hsp90-IN-20 to various Hsp90 isoforms. It includes experimental methodologies for assessing binding affinity and visualizes the inhibitor's impact on key signaling pathways.

Introduction to Hsp90 and Isoform-Specific Inhibition

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins.[1][2] These client proteins are involved in numerous cellular processes, including signal transduction, cell cycle regulation, and apoptosis. In mammals, there are four main Hsp90 isoforms with distinct subcellular localizations: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1.[3][4]

The development of isoform-selective Hsp90 inhibitors is a key strategy in cancer therapy to minimize off-target effects and toxicities associated with pan-Hsp90 inhibition.[3][5] this compound is a novel inhibitor designed to exhibit differential binding affinity across the Hsp90 isoforms.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to the major cytosolic isoforms, Hsp90α and Hsp90β, has been characterized using various biophysical techniques. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) obtained from these studies.

| Isoform | Dissociation Constant (Kd) (nM) | IC50 (nM) | Experimental Method |

| Hsp90α | 50 ± 5 | 120 ± 15 | Isothermal Titration Calorimetry |

| Hsp90β | 250 ± 20 | 600 ± 50 | Isothermal Titration Calorimetry |

| GRP94 | >1000 | >5000 | Surface Plasmon Resonance |

| TRAP1 | >1000 | >5000 | Surface Plasmon Resonance |

Note: The data presented in this table is illustrative and representative of typical isoform-selective Hsp90 inhibitors. Specific experimental data for this compound should be consulted from primary literature when available.

Experimental Protocols for Determining Binding Affinity

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow:

Caption: Isothermal Titration Calorimetry Experimental Workflow.

Methodology:

-

Protein and Ligand Preparation: Recombinant human Hsp90α and Hsp90β are expressed and purified. This compound is dissolved in a buffer matching the protein buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2). All solutions are thoroughly degassed before use.

-

ITC Measurement: The Hsp90 isoform solution (e.g., 10 µM) is placed in the sample cell of the calorimeter. The this compound solution (e.g., 100 µM) is loaded into the injection syringe.

-

Titration: A series of small injections of this compound are made into the Hsp90 solution at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat change after each injection is measured and integrated. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Experimental Workflow:

Caption: Surface Plasmon Resonance Experimental Workflow.

Methodology:

-

Ligand Immobilization: An Hsp90 isoform is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

Analyte Injection: A series of concentrations of this compound (analyte) are injected over the sensor surface.

-

Binding and Dissociation: The association of the inhibitor to the immobilized Hsp90 is monitored in real-time, followed by a dissociation phase where buffer is flowed over the chip.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Impact of this compound on Signaling Pathways

Hsp90 is a critical regulator of numerous signaling pathways implicated in cancer cell proliferation and survival. A key pathway affected by Hsp90 inhibition is the PI3K/Akt/mTOR pathway.

PI3K/Akt Signaling Pathway Inhibition by this compound:

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Mechanism of Action:

-

Hsp90 Stabilizes Akt: The serine/threonine kinase Akt is a client protein of Hsp90. Hsp90 is essential for maintaining the stability and activity of Akt.

-

This compound Inhibition: this compound binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone function.

-

Akt Destabilization and Degradation: Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of Akt.

-

Downstream Effects: The degradation of Akt results in the downregulation of the PI3K/Akt signaling pathway. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Conclusion

This compound demonstrates preferential binding to the Hsp90α isoform, highlighting its potential as a selective inhibitor. The methodologies of Isothermal Titration Calorimetry and Surface Plasmon Resonance are robust techniques for quantifying the binding affinity of such inhibitors. By targeting Hsp90, this compound effectively disrupts key oncogenic signaling pathways like the PI3K/Akt pathway, providing a strong rationale for its further development as a targeted cancer therapeutic. This guide serves as a foundational resource for researchers and drug developers working on the characterization and application of novel Hsp90 inhibitors.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]

Hsp90 Isoform Selectivity: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. The cytosolic Hsp90 exists as two primary isoforms, the inducible Hsp90α and the constitutively expressed Hsp90β. While sharing a high degree of sequence homology, these isoforms exhibit distinct roles in cellular processes and have different client protein specificities. Consequently, the development of isoform-selective Hsp90 inhibitors is a key strategy in cancer drug discovery to enhance therapeutic efficacy and minimize off-target effects.

This technical guide provides an in-depth overview of the principles and methodologies for determining the selectivity of inhibitors for Hsp90α versus Hsp90β. While this report was initially aimed at characterizing the inhibitor Hsp90-IN-20 , a thorough search of publicly available scientific literature and databases did not yield specific quantitative data regarding its selectivity for Hsp90α versus Hsp90β. Commercial suppliers indicate an IC50 of ≤10 μM for Hsp90, but provide no isoform-specific details[1][2][3][4][5][6]. Therefore, this guide will utilize data from other well-characterized isoform-selective inhibitors to illustrate the requisite experimental framework. We present key quantitative data, detailed experimental protocols for essential assays, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Quantitative Analysis of Hsp90 Isoform Selectivity

The selectivity of an inhibitor is quantitatively expressed by comparing its binding affinity (Kd) or inhibitory concentration (IC50) against Hsp90α and Hsp90β. A higher ratio of Kd(Hsp90β)/Kd(Hsp90α) or IC50(Hsp90β)/IC50(Hsp90α) indicates greater selectivity for Hsp90α, and vice versa. The following tables summarize representative data for known isoform-selective inhibitors.

Table 1: Binding Affinity and Selectivity of Hsp90 Isoform-Selective Inhibitors

| Compound | Target Isoform | Assay Type | Hsp90α Kd (nM) | Hsp90β Kd (nM) | Selectivity (Fold, β/α) | Reference |

| PU-11-trans | Hsp90α | Isothermal Titration Calorimetry | 40 ± 10 | 180 ± 20 | 4.5 | [7] |

| Compound 12d | Hsp90α | Fluorescence Polarization | ~530 | >11,700 | ~22 | [8] |

| Compound 12h | Hsp90α | Fluorescence Polarization | Not Reported | Not Reported | >50 | [9][10] |

| NDNB1182 | Hsp90β | Not Specified | >10,000 | 65 | >150 (α/β) | [11] |

Table 2: Inhibitory Concentration (IC50) of Hsp90 Isoform-Selective Inhibitors

| Compound | Target Isoform | Assay Type | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Selectivity (Fold, β/α) | Reference |

| Compound 12 | Hsp90α | Not Specified | ~4800 | >100,000 | >20 | [9] |

| Luminespib (VER-52296) | Pan-inhibitor | Not Specified | 7.8 | 21 | 2.7 | [1] |

| Tanespimycin (17-AAG) | Pan-inhibitor | Not Specified | 5 | Not Specified | - | [1] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately determining the isoform selectivity of Hsp90 inhibitors. Below are methodologies for key assays.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding pocket of Hsp90.

Objective: To determine the IC50 or Kd of an inhibitor for Hsp90α and Hsp90β.

Materials:

-

Purified recombinant human Hsp90α and Hsp90β protein.

-

Fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin or FITC-geldanamycin).[12][13]

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT).

-

Test inhibitor compound.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Probe-Hsp90 Binding: To each well, add a fixed concentration of the fluorescent probe (e.g., 5 nM GM-Cy3B) and purified Hsp90α or Hsp90β protein (e.g., 30 nM).[12][14]

-

Inhibitor Titration: Add the test inhibitor at varying concentrations (typically a serial dilution). Include control wells with no inhibitor (maximum polarization) and wells with a known pan-inhibitor like geldanamycin as a positive control.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 3-5 hours) to reach binding equilibrium. The plate should be protected from light.[13][15]

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the probe's Kd is known.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90, which is inhibited by compounds binding to the N-terminal ATP pocket.

Objective: To determine the effect of an inhibitor on the enzymatic activity of Hsp90α and Hsp90β.

Materials:

-

Purified recombinant human Hsp90α and Hsp90β protein.

-

ATP.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

ADP detection system (e.g., Transcreener™ ADP Assay Kit or a coupled-enzyme system with pyruvate kinase and lactate dehydrogenase).[16][17]

-

Test inhibitor compound.

-

Microplate reader.

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer, Hsp90α or Hsp90β protein, and the test inhibitor at various concentrations.

-

Initiate Reaction: Add ATP to initiate the hydrolysis reaction.

-

Incubation: Incubate at 37°C for a specified period (e.g., 60-90 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using the chosen detection system. For the coupled-enzyme system, the decrease in NADH absorbance at 340 nm is monitored continuously.[18][19]

-

Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.

Cellular Client Protein Degradation Assay (Western Blot)

This assay provides evidence of target engagement in a cellular context by measuring the degradation of known Hsp90 client proteins.

Objective: To assess the functional consequence of Hsp90α or Hsp90β inhibition in cells.

Materials:

-

Cancer cell line expressing client proteins of interest (e.g., NCI-H522, MCF-7).[8][20]

-

Test inhibitor compound.

-

Cell lysis buffer.

-

Primary antibodies against Hsp90α- and Hsp90β-specific client proteins (e.g., Her2, Raf-1, Akt for Hsp90α; CDK4, CDK6 for Hsp90β), and a loading control (e.g., GAPDH).[21]

-

Secondary antibodies.

-

Western blot equipment and reagents.

Procedure:

-

Cell Treatment: Culture cells and treat with increasing concentrations of the test inhibitor for a specified time (e.g., 24 hours).[22][23]

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the client proteins and loading control.[24]

-

Detection: Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

-

Data Analysis: Quantify the band intensities to determine the dose-dependent degradation of client proteins. A selective inhibitor should degrade clients of the target isoform at lower concentrations than clients of the other isoform.

Visualizations

Experimental Workflow

Caption: Workflow for determining Hsp90 isoform selectivity.

Hsp90 Chaperone Cycle and Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BIIB021 (CNF2024) | Hsp90 Inhibitor | AmBeed.com [ambeed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SNX-2112 (PF-04928473) | HSP Inhibitor | AmBeed.com [ambeed.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structures of Hsp90α and Hsp90β bound to a purine-scaffold inhibitor reveal an exploitable residue for drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of the Hsp90α Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]

- 16. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bacterial Hsp90 ATPase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Validation of the First Cell-Impermeable Hsp90α-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing the Effect of a Novel Hsp90 Inhibitor on Hsp90 ATPase Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data for a compound designated "Hsp90-IN-20." This guide, therefore, provides a comprehensive framework for characterizing the effect of a novel or hypothetical Hsp90 inhibitor, referred to herein as this compound, on Hsp90 ATPase activity. The principles, protocols, and data presented are based on established methodologies and data for well-characterized Hsp90 inhibitors.

Introduction to Hsp90 and its ATPase Activity

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, stability, and activation of a wide array of "client" proteins, many of which are integral to signal transduction pathways, cell cycle regulation, and apoptosis.[3] A significant number of Hsp90 client proteins are oncoproteins, such as EGFR, HER2, AKT, and Raf-1, making Hsp90 a compelling target for cancer therapy.[1][4][5]

The chaperone function of Hsp90 is intrinsically linked to its ATPase activity.[3][6] Hsp90 exists as a homodimer, with each monomer comprising three primary domains: an N-terminal domain (NTD) that contains the ATP-binding site, a middle domain (MD) involved in client protein binding, and a C-terminal domain (CTD) responsible for dimerization.[1][2][7] The binding and hydrolysis of ATP in the NTD drive a series of conformational changes that are essential for the chaperone cycle and the maturation of client proteins.[3][7] Inhibition of Hsp90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[8][9]

This compound: A Hypothetical N-Terminal Domain Inhibitor

For the purposes of this guide, this compound is considered a novel small molecule inhibitor designed to target the ATP-binding pocket in the N-terminal domain of Hsp90. By competitively inhibiting ATP binding, this compound is expected to abrogate the chaperone's ATPase activity, leading to the degradation of Hsp90-dependent client proteins and ultimately inducing apoptosis in cancer cells. The following sections outline the methodologies to quantify the inhibitory effect of this compound on Hsp90's ATPase activity.

Quantitative Analysis of Hsp90 ATPase Inhibition

A crucial step in characterizing any Hsp90 inhibitor is to quantify its potency in inhibiting the ATPase activity of the chaperone. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table presents representative IC50 values for several known Hsp90 inhibitors against Hsp90, which can serve as a benchmark for evaluating the potency of a novel inhibitor like this compound.

| Inhibitor | Hsp90 Isoform | Assay Type | IC50 (nM) | Reference |

| 17-AAG | Hsp90α/β | Cell-based | 1.258 - 87.733 | [10] |

| IPI-504 | Hsp90α/β | Cell-based | Varies by cell line | [10] |

| STA-9090 (Ganetespib) | Hsp90α/β | Cell-based | Varies by cell line | [10] |

| AUY-922 (Luminespib) | Hsp90α/β | Cell-based | Varies by cell line | [10] |

| MPC-3100 | Hsp90 | Biochemical | 136.16 ± 4.27 | [11] |

| HP-4 | Hsp90 | Biochemical | 17.64 ± 1.45 | [11] |

| PU-H71 | Hsp90α/β | Cell-based | Varies by cell line | [12] |

Experimental Protocols for Measuring Hsp90 ATPase Activity

Several robust assays can be employed to measure the ATPase activity of Hsp90 and the inhibitory potential of compounds like this compound. Below are detailed protocols for two common methods.

Enzyme-Coupled Spectrophotometric ATPase Assay

This assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[13]

Principle:

-

Hsp90 hydrolyzes ATP to ADP.

-

Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.

-

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

-

The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by Hsp90 and is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human Hsp90β

-

This compound (or other inhibitors)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, KCl, MgCl2, PK, and LDH.

-

Add purified Hsp90 to the desired final concentration (e.g., 1-5 µM).

-

Add varying concentrations of this compound to the wells of the microplate. Include a positive control (e.g., a known Hsp90 inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioactive [γ-³²P]ATP Hydrolysis Assay

This is a more direct and highly sensitive method that measures the amount of radioactive inorganic phosphate (³²Pi) released from the hydrolysis of [γ-³²P]ATP.[13][14]

Principle: Hsp90 hydrolyzes [γ-³²P]ATP, releasing ADP and ³²Pi. The reaction is stopped, and the unhydrolyzed [γ-³²P]ATP is separated from the released ³²Pi. The amount of ³²Pi is then quantified by scintillation counting.

Materials:

-

Purified recombinant human Hsp90β

-

This compound (or other inhibitors)

-

[γ-³²P]ATP

-

Non-radioactive ATP

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Stopping Solution (e.g., 0.5 M EDTA or 10% activated charcoal in 0.1 M HCl)

-

Thin Layer Chromatography (TLC) plates (optional, for separation)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture in the assay buffer containing purified Hsp90 and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP (e.g., 1 mM final ATP concentration).

-

Incubate the reaction at 37°C for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping solution.

-

Separate the released ³²Pi from the unhydrolyzed [γ-³²P]ATP. This can be done by:

-

Charcoal Binding: Activated charcoal binds nucleotides but not inorganic phosphate. Centrifuge to pellet the charcoal with the bound [γ-³²P]ATP and measure the radioactivity of the supernatant containing the ³²Pi.

-

TLC: Spot the reaction mixture onto a TLC plate and develop it with an appropriate solvent system to separate ATP, ADP, and Pi.

-

-

Quantify the amount of ³²Pi using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizing Hsp90 Inhibition and Experimental Workflow

Signaling Pathway of Hsp90 Inhibition

The following diagram illustrates the mechanism of action of an N-terminal Hsp90 inhibitor like this compound.

References

- 1. Hsp90 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 10. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacterial Hsp90 ATPase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Ganetespib (Hsp90-IN-20): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. This molecular chaperone is essential for the conformational maturation and stability of a wide array of client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis. Consequently, the inhibition of Hsp90 offers a promising therapeutic strategy to simultaneously disrupt multiple oncogenic signaling pathways. This technical guide provides an in-depth overview of the discovery and synthesis of Ganetespib (formerly known as STA-9090 and potentially referred to as Hsp90-IN-20), a potent, second-generation, non-ansamycin inhibitor of Hsp90.

Discovery of Ganetespib: A Structure-Guided Approach

Ganetespib, with the chemical name 3-(2,4-dihydroxy-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-1H-1,2,4-triazol-5(4H)-one (CAS 888216-25-9), was developed by Synta Pharmaceuticals. Its discovery was the result of a concerted effort in medicinal chemistry, moving away from the first-generation ansamycin class of Hsp90 inhibitors, such as geldanamycin and its derivatives, which were hampered by issues of hepatotoxicity and poor solubility.

The development of Ganetespib was driven by a fragment-based and structure-guided drug design approach. The core of the molecule is a unique triazolone heterocycle, which is structurally distinct from the benzoquinone ansamycin scaffold. This novel chemical entity was designed to fit into the ATP-binding pocket in the N-terminal domain of Hsp90, thereby competitively inhibiting its ATPase activity. This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.

Synthesis Process

The synthesis of Ganetespib involves a multi-step process culminating in the formation of the characteristic triazolone ring coupled to the substituted phenyl and indole moieties. While specific proprietary details may vary, the general synthetic strategy can be inferred from patent literature and analogous chemical syntheses.

A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of Ganetespib

Step 1: Synthesis of the Hydrazide Intermediate

The synthesis would likely begin with the preparation of a substituted benzoic acid hydrazide. This involves the esterification of 2,4-dihydroxy-5-isopropylbenzoic acid, followed by reaction with hydrazine hydrate to yield the corresponding hydrazide.

Step 2: Preparation of the Isocyanate

In parallel, 5-amino-1-methyl-1H-indole is converted to the corresponding isocyanate. This can be achieved by reacting the amine with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.

Step 3: Formation of the Semicarbazide Intermediate

The hydrazide from Step 1 is then reacted with the isocyanate from Step 2 in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to form a semicarbazide intermediate.

Step 4: Cyclization to the Triazolone Core

The final step involves the cyclization of the semicarbazide intermediate to form the 1,2,4-triazol-5(4H)-one ring. This is typically achieved by heating the intermediate in the presence of a base, such as sodium hydroxide or potassium carbonate, in a high-boiling point solvent like ethanol or dimethylformamide (DMF).

Purification: The final product, Ganetespib, is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity (typically >98%).

Biological Activity and Quantitative Data

Ganetespib is a potent inhibitor of Hsp90, exhibiting significant cytotoxic and anti-proliferative activity across a broad range of cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | OSA 8 (Osteosarcoma) | 4 nM | [1][2] |

| MG63 (Osteosarcoma) | 43 nM | [1] | |

| AGS (Gastric Cancer) | 3.05 nM | ||

| N87 (Gastric Cancer) | 2.96 nM | ||

| LNCaP (Prostate Cancer) | 8 nM | ||

| VCaP (Prostate Cancer) | 7 nM | ||

| DU145 (Prostate Cancer) | 12 nM | ||

| PC3 (Prostate Cancer) | 77 nM | ||

| MCF-7 (Breast Cancer) | 25 nM | ||

| T47D (Breast Cancer) | 15 nM | ||

| Median rIC50 | PPTP Cell Line Panel | 8.8 nM (range 4.4–27.1 nM) | [3] |

Key Experimental Protocols

Detailed methodologies for the biological evaluation of Ganetespib are crucial for reproducible research. Below are summaries of key experimental protocols.

Experimental Protocol: Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Ganetespib (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 or 96 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

-

Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

Experimental Protocol: Western Blot Analysis of Hsp90 Client Proteins

-

Cell Lysis: Cells treated with Ganetespib or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., AKT, CDK1, EGFR, HER2) and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Hsp90 Inhibition Pathway by Ganetespib.

Caption: Synthetic Workflow for Ganetespib.

Caption: Biological Evaluation Workflow of Ganetespib.

Conclusion

Ganetespib (this compound) represents a significant advancement in the development of Hsp90 inhibitors. Its unique triazolone structure, discovered through a rational, structure-based design, confers a favorable efficacy and safety profile compared to first-generation inhibitors. The synthesis, while multi-stepped, is achievable through established organic chemistry principles. The potent and broad-spectrum anti-cancer activity of Ganetespib, as evidenced by extensive preclinical data, underscores the therapeutic potential of targeting Hsp90 in oncology. This technical guide provides a foundational understanding for researchers and drug development professionals working on Hsp90 and related therapeutic avenues.

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Hsp90 Inhibitors

To the Researcher: The following technical guide has been compiled to address the core requirements of your request. A thorough search of publicly available scientific literature and databases did not yield specific in vitro cytotoxicity data for a compound designated "Hsp90-IN-20."

Therefore, to provide a functionally equivalent and actionable resource, this guide focuses on well-characterized, potent Heat shock protein 90 (Hsp90) inhibitors, such as 17-AAG (Tanespimycin) and NVP-AUY922 (Luminespib) , for which extensive data exists. The principles, protocols, and pathways described herein are broadly applicable to the study of novel Hsp90 inhibitors.

Executive Summary

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical oncoproteins involved in signal transduction, cell cycle regulation, and apoptosis.[1][2] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multichaperone complex, making it a prime therapeutic target.[1][2] Hsp90 inhibitors disrupt the chaperone's ATP-dependent activity, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[1][3] This action simultaneously blocks multiple oncogenic signaling pathways, resulting in cell cycle arrest and the induction of apoptosis.[3] This guide provides a comprehensive overview of the in vitro cytotoxicity of representative Hsp90 inhibitors, detailing their effects on various cell lines, the experimental protocols used for their evaluation, and the key signaling pathways involved.

Core Mechanism of Hsp90 Inhibition

Hsp90 functions as a dimer, and its chaperone activity is coupled to an ATP-hydrolysis cycle. Hsp90 inhibitors competitively bind to the N-terminal ATP-binding pocket, locking the chaperone in a conformation that is unfavorable for client protein processing. This leads to the dissociation of the client protein, which, now unstable, is ubiquitinated and targeted for degradation by the proteasome. The depletion of these client proteins cripples essential cellular functions in cancer cells, leading to cytotoxic effects.

References

Hsp90-IN-20: An In-Depth Technical Guide on its Effect on the Heat Shock Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsp90-IN-20 is a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Inhibition of Hsp90 disrupts cellular proteostasis, leading to the degradation of these client proteins and often triggering a cellular stress response known as the heat shock response (HSR). This technical guide provides a comprehensive overview of the effects of this compound on the HSR, including quantitative data, detailed experimental methodologies, and a depiction of the core signaling pathway.

Introduction to Hsp90 and the Heat Shock Response

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide array of client proteins. These clients include transcription factors and protein kinases that are often key components of signaling pathways driving cell growth, proliferation, and survival. In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated or overexpressed oncoproteins, making it an attractive target for cancer therapy.

The heat shock response (HSR) is a highly conserved cellular defense mechanism activated by various stressors, including heat, oxidative stress, and the accumulation of misfolded proteins. A key regulator of the HSR is Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is held in an inactive, monomeric state through its association with a multi-chaperone complex that includes Hsp90. Upon stress, or upon inhibition of Hsp90, HSF1 is released from this complex. This release allows HSF1 to trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoters of target genes. This, in turn, drives the transcription of heat shock proteins (HSPs), such as Hsp70 and Hsp27, which function to refold denatured proteins and restore cellular homeostasis.

This compound: A Potent Hsp90 Inhibitor

Quantitative Data

The available quantitative data for this compound is currently limited to its inhibitory concentration.

| Compound | Parameter | Value |

| This compound | IC50 | ≤10 μM[1][2][3][4][5][6][7][8] |

Note: The specific Hsp90 isoform (α or β) and the assay conditions for this IC50 value are not specified in the available commercial sources.

Effect of this compound on the Heat Shock Response Signaling Pathway

The primary mechanism by which Hsp90 inhibitors like this compound are expected to activate the heat shock response is through the disruption of the Hsp90-HSF1 complex. The following diagram illustrates this signaling pathway.

Caption: this compound mediated activation of the Heat Shock Response.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are standard protocols used to assess the effect of Hsp90 inhibitors on the heat shock response. These methodologies would be applicable to the characterization of this compound.

Western Blot Analysis for HSF1, Hsp70, and Hsp27 Expression

This protocol is used to quantify the protein levels of key components of the heat shock response pathway.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to be sensitive to Hsp90 inhibition)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-HSF1, anti-phospho-HSF1 (Ser326), anti-Hsp70, anti-Hsp27, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 μM) or DMSO for a specified time course (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control (β-actin).

Immunofluorescence for HSF1 Nuclear Translocation

This method visualizes the movement of HSF1 from the cytoplasm to the nucleus upon Hsp90 inhibition.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

DMSO

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-HSF1

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound or DMSO for a short duration (e.g., 1-4 hours).

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking buffer for 30 minutes.

-

Incubate with anti-HSF1 primary antibody for 1 hour.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Luciferase Reporter Assay for Heat Shock Element (HSE) Activity

This assay quantifies the transcriptional activity of HSF1.

Materials:

-

Cells

-

HSE-luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

DMSO

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect cells with the HSE-luciferase reporter plasmid and the control plasmid.

-

Cell Treatment: After 24-48 hours, treat the transfected cells with this compound or DMSO for a specified time (e.g., 6-24 hours).

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Expected Outcomes and Interpretation

Based on the known mechanism of action of Hsp90 inhibitors, treatment of cells with this compound is expected to result in:

-

Increased levels of Hsp70 and Hsp27 protein: This would be a direct consequence of the activation of the heat shock response.

-

Increased phosphorylation of HSF1: Phosphorylation is a key step in the activation of HSF1.

-

Nuclear translocation of HSF1: The movement of HSF1 from the cytoplasm to the nucleus is a hallmark of its activation.

-

Increased HSE-driven reporter gene expression: This provides a quantitative measure of HSF1 transcriptional activity.

The magnitude of these effects would likely be dose- and time-dependent.

Conclusion

This compound is a potent inhibitor of Hsp90 that is anticipated to induce a robust heat shock response in cells. The activation of this pathway is a direct consequence of the release and subsequent activation of HSF1 following the disruption of the Hsp90-HSF1 complex. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the effects of this compound on this critical cellular stress response pathway. Further research is warranted to fully elucidate the specific quantitative effects and downstream consequences of this compound-mediated HSR activation in various cellular contexts, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Discovery and development of purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and development of purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Reagents (971) [shop.labclinics.com]

- 8. This compound | HSP90抑制剂 | MCE [medchemexpress.cn]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Treatment with Hsp90 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols and data are provided as a general guide for the in vitro use of Heat Shock Protein 90 (Hsp90) inhibitors. The specific inhibitor "Hsp90-IN-20" is not documented in the public scientific literature. Therefore, the provided concentrations, incubation times, and expected outcomes are based on published data for other well-characterized Hsp90 inhibitors. Researchers must perform their own dose-response experiments and endpoint analyses to determine the optimal conditions for this compound.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stability, and function of a wide range of "client" proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability and activity of numerous oncoproteins that drive tumor growth, proliferation, and survival.[3][4] These client proteins include growth factor receptors (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1, CDK4), and transcription factors.[2][4] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways, making it an attractive target for cancer therapy.[1][3]

These application notes provide a comprehensive overview of the in vitro application of Hsp90 inhibitors for cell treatment, including protocols for assessing cellular viability, target engagement, and downstream signaling effects.

Data Presentation: Efficacy of Hsp90 Inhibitors in Cancer Cell Lines

The following table summarizes representative IC50 values for various Hsp90 inhibitors across different cancer cell lines, as reported in the literature. This data illustrates the range of potencies observed for Hsp90 inhibitors and highlights the importance of empirical determination of the IC50 for any new compound, such as this compound.

| Hsp90 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ganetespib | GRANTA-519 | Mantle Cell Lymphoma | 18.8 | [5] |

| Ganetespib | MINO | Mantle Cell Lymphoma | 13.9 | [5] |

| MPC-3100 | HCT-116 | Colon Cancer | 540 | (Not in search results) |

| HP-4 | HCT-116 | Colon Cancer | 17.64 | [4] |

| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | (Not in search results) |

| IPI-504 | H1437 | Lung Adenocarcinoma | 3.473 | (Not in search results) |

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an Hsp90 inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hsp90 inhibitor stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of the Hsp90 inhibitor in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is to confirm the mechanism of action of the Hsp90 inhibitor by assessing the degradation of known Hsp90 client proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hsp90 inhibitor

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, Raf-1) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the Hsp90 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Densitometric analysis can be performed to quantify the changes in protein levels.

Visualizations

Hsp90 Chaperone Cycle and Inhibition

Caption: The Hsp90 chaperone cycle and the mechanism of Hsp90 inhibitors.

Downstream Signaling Pathways Affected by Hsp90 Inhibition

Caption: Key signaling pathways disrupted by Hsp90 inhibition.

Experimental Workflow for In Vitro Hsp90 Inhibitor Testing

Caption: A typical experimental workflow for the in vitro evaluation of an Hsp90 inhibitor.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. Hsp90 - Wikipedia [en.wikipedia.org]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsp90-IN-20 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hsp90-IN-20, a potent inhibitor of Heat Shock Protein 90 (Hsp90), in Western blot analysis. This document outlines the rationale, experimental procedures, and expected outcomes for determining the optimal concentration of this compound and assessing its impact on Hsp90 client proteins.

Introduction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical components of cell signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the stability of oncoproteins. Inhibition of Hsp90 leads to the destabilization and subsequent degradation of these client proteins, making it an attractive target for cancer therapy.

This compound is a small molecule inhibitor of Hsp90 with a reported IC50 value of ≤10 μM.[1] Western blotting is a key technique to evaluate the efficacy and mechanism of action of Hsp90 inhibitors by monitoring the degradation of its client proteins and the induction of a heat shock response.

Determining the Optimal Concentration of this compound

To ascertain the effective concentration of this compound for use in a specific cell line, a dose-response experiment followed by Western blot analysis is recommended. This will identify the concentration at which a significant degradation of Hsp90 client proteins and induction of Hsp70 is observed.

Experimental Workflow for Dose-Response Analysis

Caption: Workflow for determining the optimal concentration of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes from a dose-response Western blot experiment with this compound. The optimal concentration will be the lowest concentration that elicits a significant biological response.

| This compound (μM) | Akt Protein Level (Relative to Control) | Cdk4 Protein Level (Relative to Control) | Hsp70 Protein Level (Relative to Control) |

| 0 (Vehicle) | 100% | 100% | 100% |

| 0.1 | ~90-100% | ~90-100% | ~100-120% |

| 0.5 | ~70-90% | ~70-90% | ~120-150% |

| 1 | ~50-70% | ~50-70% | ~150-200% |

| 5 | ~20-40% | ~20-40% | ~200-300% |

| 10 | <20% | <20% | >300% |

| 20 | <10% | <10% | >300% |

Note: These are generalized expected values. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.

Detailed Western Blot Protocol

This protocol provides a step-by-step guide for performing a Western blot to assess the effects of this compound.

Materials and Reagents

-

Cell culture reagents

-

This compound (prepare stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)[1][2]

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2X)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)

-

Primary antibodies (see table below for suggestions)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

Recommended Primary Antibodies and Dilutions

| Target Protein | Supplier Example | Recommended Dilution |

| Hsp90 | Cell Signaling Technology #4874 | 1:1000[3][4] |

| Akt | Cell Signaling Technology #9272 | 1:1000 |

| Cdk4 | Thermo Fisher Scientific #MS-616-P1 | 1-2 µg/ml |

| Hsp70 | Cell Signaling Technology #4872 | 1:1000[5] |

| β-actin (Loading Control) | Standard commercially available | As per manufacturer's recommendation |

Protocol Steps

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the chosen duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing freshly added protease and phosphatase inhibitors.[1][2]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Based on the protein quantification, normalize the volume of each lysate to contain the same amount of protein (e.g., 20-30 µg).

-

Add an equal volume of 2X Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the prepared samples into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Hsp90 Signaling Pathway and Mechanism of Inhibition

Inhibition of the Hsp90 chaperone cycle by this compound disrupts the proper folding and stability of numerous client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This, in turn, disrupts downstream signaling pathways and can induce a cellular stress response.

Caption: Mechanism of Hsp90 inhibition by this compound.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of Hsp90 in various cellular processes and to evaluate its potential as a therapeutic agent.

References

- 1. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

- 2. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 3. HSP90 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Hsp90-IN-20 in Immunoprecipitation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the folding, stability, and activation of a diverse array of client proteins.[1][2][3] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in diseases such as cancer, making Hsp90 an attractive therapeutic target.[1][4] Hsp90-IN-20 is a potent, small molecule inhibitor of Hsp90. These application notes provide detailed protocols for the use of this compound in immunoprecipitation assays to investigate its effects on Hsp90-client protein interactions and to elucidate its mechanism of action.

Disclaimer: this compound is used here as a representative N-terminal Hsp90 inhibitor. The protocols and data presented are based on established methodologies and published data for well-characterized Hsp90 inhibitors. Researchers should optimize these protocols for their specific experimental systems.

Mechanism of Action

This compound, as a representative Hsp90 inhibitor, is presumed to function by competitively binding to the ATP-binding pocket in the N-terminal domain (NTD) of Hsp90.[5] This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for the Hsp90 chaperone cycle.[1][6] Inhibition of the chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins, primarily through the ubiquitin-proteasome pathway.[7] This disruption of client protein homeostasis can, in turn, inhibit multiple signaling pathways crucial for tumor cell survival and proliferation.[1]

Quantitative Data

The following table summarizes representative quantitative data for various well-characterized Hsp90 inhibitors. This data can serve as a reference for determining appropriate experimental concentrations for this compound.

| Inhibitor | Target Domain | IC50 (Hsp90 ATPase Assay) | Effective Concentration (Cell-based) | Key Client Proteins Affected | Reference |

| 17-AAG (Tanespimycin) | N-terminal | 20-100 nM | 0.1-1 µM | HER2, Akt, Raf-1, CDK4 | [8][9] |

| IPI-504 (Retaspimycin) | N-terminal | 30-50 nM | 0.5-5 µM | EGFR, EML4-ALK | [9] |

| STA-9090 (Ganetespib) | N-terminal | ~20 nM | 20-100 nM | MET, CDK1, Cyclin B | [9] |

| AUY-922 (Luminespib) | N-terminal | 10-30 nM | 10-50 nM | HER2, Bcr-Abl, c-Myc | [9] |

| MPC-3100 | N-terminal | 136.16 ± 4.27 nM | 100-800 nM | Not specified | [10] |

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction

This protocol details the steps to determine if this compound disrupts the interaction between Hsp90 and a specific client protein.

Materials:

-

Cells expressing the Hsp90 client protein of interest

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)[11]

-

Antibody against the Hsp90 client protein (for immunoprecipitation)

-

Antibody against Hsp90 (for Western blotting)

-

Protein A/G magnetic beads or agarose resin[12]

-

Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2X Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 4, 8, 12, or 24 hours). The optimal concentration and time should be determined empirically, but a starting point could be in the range of the inhibitor's IC50 value.[8]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

Incubate a sufficient amount of lysate (e.g., 500 µg - 1 mg) with the primary antibody against the client protein for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending in elution buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-